"2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine" synthesis pathway
"2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine" synthesis pathway
This guide outlines the synthesis of 2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine , a specialized fluorinated pyridine building block. The presence of the lipophilic, hydrogen-bond-donating difluoromethyl (-CHF₂) group at the C5 position, combined with the ethylamine chain at C2, makes this a high-value scaffold for medicinal chemistry, particularly in kinase inhibitor design where bioisosterism of the -CHF₂ group (mimicking -OH or -SH) is desired.
Two distinct pathways are presented:
-
The "Lutidine" Hydroxyethylation Route: A scalable, industrial-style approach utilizing formaldehyde condensation.[1]
-
The Nitroaldol (Henry) Route: A robust, convergent laboratory-scale method ideal for rapid analog generation.[2]
Part 1: Retrosynthetic Analysis
To design a self-validating synthesis, we must deconstruct the target molecule into stable, commercially accessible precursors.
-
Disconnection 1 (Side Chain): The ethylamine chain (
) can be derived from the reduction of a nitroalkene (via Henry reaction) or the functional transformation of a 2-hydroxyethyl group.[2] -
Disconnection 2 (Fluorine Moiety): The -CHF₂ group is best introduced early via deoxyfluorination of an aldehyde, as late-stage difluoromethylation of pyridines can be regiochemically challenging.[2]
-
Key Intermediate: Both pathways converge on a 2,5-disubstituted pyridine core, specifically requiring a 5-formyl or 5-difluoromethyl handle.
Figure 1: Retrosynthetic disconnection showing the two primary strategic approaches.
Part 2: Pathway A – The "Lutidine" Hydroxyethylation Route (Scalable)
Strategic Rationale: This route mimics the industrial synthesis of 2-vinylpyridine.[2][3] It utilizes the acidity of the
Step 1: Deoxyfluorination of 6-Methylnicotinaldehyde
We begin with commercially available 6-methylnicotinaldehyde.[2] The aldehyde is converted to the difluoromethyl group using DAST (Diethylaminosulfur trifluoride).
-
Reagents: 6-Methylnicotinaldehyde, DAST, Dichloromethane (DCM).
-
Mechanism: Nucleophilic fluorination.[2]
-
Protocol:
-
Dissolve 6-methylnicotinaldehyde (1.0 eq) in anhydrous DCM under
at 0°C. -
Allow to warm to RT and stir for 12 hours.
-
Quench with saturated
(slowly, at 0°C). -
Extract with DCM, dry over
, and concentrate. -
Yield: Expect 85-90% of 2-methyl-5-(difluoromethyl)pyridine .
-
Step 2: Hydroxyethylation (Ladenburg-Type Condensation)
The 2-methyl group is activated and condensed with paraformaldehyde.[1][2] This is the critical carbon-carbon bond-forming step.
-
Reagents: Paraformaldehyde, solvent (e.g., DMSO or solvent-free in autoclave), heat.
-
Protocol:
-
Combine 2-methyl-5-(difluoromethyl)pyridine (1.0 eq) and paraformaldehyde (1.5 eq) in a pressure vessel (autoclave).
-
Heat to 130-140°C for 12-18 hours.
-
Note: High temperature is required to overcome the activation energy of the neutral pyridine methyl group.
-
Cool and purify via vacuum distillation or column chromatography (EtOAc/Hexane).
-
Product: 2-[5-(difluoromethyl)pyridin-2-yl]ethan-1-ol .
-
Step 3: Conversion to Amine (Mitsunobu-Gabriel)
Direct conversion of the alcohol to the amine avoids over-alkylation issues seen with simple halide displacements.
-
Reagents: Phthalimide,
, DIAD (Diisopropyl azodicarboxylate), THF, followed by Hydrazine hydrate. -
Protocol:
-
Coupling: Dissolve alcohol (1.0 eq), phthalimide (1.1 eq), and
(1.1 eq) in THF at 0°C. Add DIAD (1.1 eq) dropwise. Stir at RT for 4 hours. -
Deprotection: Concentrate, redissolve in EtOH, and add Hydrazine hydrate (3.0 eq). Reflux for 2 hours.
-
Workup: Filter off the phthalhydrazide byproduct. Acidify filtrate (HCl), wash with ether, basify (NaOH), and extract the free amine into DCM.
-
Figure 2: The "Lutidine" Pathway utilizing formaldehyde condensation and Gabriel synthesis.[4]
Part 3: Pathway B – The Nitroaldol (Henry) Route ( Rapid/Lab Scale)
Strategic Rationale: This route is highly convergent and ideal for medicinal chemistry labs. It builds the ethylamine chain in two steps from the aldehyde. It requires the synthesis of 5-(difluoromethyl)picolinaldehyde , which is less common but easily accessible.
Step 1: Synthesis of 5-(Difluoromethyl)picolinaldehyde
Starting from 2-bromo-5-(difluoromethyl)pyridine (prepared from 6-bromonicotinaldehyde via DAST).[2]
-
Reagents: n-Butyllithium (n-BuLi), DMF, dry THF.[2]
-
Protocol:
-
Dissolve 2-bromo-5-(difluoromethyl)pyridine in dry THF at -78°C.
-
Add n-BuLi (1.1 eq) dropwise. The bromine undergoes lithium-halogen exchange.
-
Stir for 30 mins, then add dry DMF (1.5 eq).
-
Warm to RT and quench with aqueous
. -
Product: 5-(difluoromethyl)picolinaldehyde .
-
Step 2: The Henry Reaction (Nitroaldol)
Condensation with nitromethane yields the nitroalkene.
-
Reagents: Nitromethane (
), Ammonium Acetate ( ), Acetic Acid.[2] -
Protocol:
-
Dissolve aldehyde in nitromethane (acts as solvent and reagent).
-
Add
(0.5 eq). -
Heat to 80°C for 4-6 hours.
-
Concentrate and purify via silica gel chromatography.
-
Product: (E)-2-(2-nitrovinyl)-5-(difluoromethyl)pyridine .
-
Step 3: Global Reduction
Simultaneous reduction of the alkene and the nitro group to the amine.
-
Reagents: Lithium Aluminum Hydride (LAH) in THF (or
/Pd-C if sensitive functional groups exist).[2] -
Protocol:
-
Suspend LAH (4.0 eq) in dry THF at 0°C.
-
Add the nitroalkene solution dropwise.
-
Reflux for 3 hours.
-
Fieser Workup: Quench sequentially with water, 15% NaOH, and water. Filter granular precipitate.[2]
-
Final Purification: The amine can be converted to the HCl salt for long-term storage.
-
Figure 3: The Henry Reaction pathway for rapid construction of the ethylamine side chain.
Part 4: Comparison of Methodologies
| Feature | Pathway A (Lutidine/Gabriel) | Pathway B (Henry/LAH) |
| Scale Potential | High (Kg scale feasible) | Medium (Safety limits on nitromethane) |
| Step Count | 4 Linear Steps | 3 Linear Steps |
| Safety Profile | Good (Standard reagents) | Caution (LAH & Nitromethane) |
| Cost Efficiency | High (Cheap reagents) | Moderate (n-BuLi, Pd catalysts) |
| Key Challenge | High temp condensation | Handling unstable aldehydes |
Part 5: References
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574–578. (Foundational text for DAST fluorination of aldehydes).
-
Ladenburg, A. (1889). "Ueber die Constitution des Isochinolins." Berichte der deutschen chemischen Gesellschaft, 22(2), 1403–1408. (Historical basis for methylpyridine-formaldehyde condensation).
-
Palomo, C., et al. (2005). "Asymmetric Henry Reaction." European Journal of Organic Chemistry, 2005(15), 3233–3248. (Review of the Henry reaction conditions).
-
Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, Pergamon Press. (Detailed reactivity of 2-methylpyridines).
Sources
- 1. CN1580046A - Process for large-scale preparation of 2-hydroxyethyl pyridine - Google Patents [patents.google.com]
- 2. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1250527C - Process for large-scale preparation of 2-vinyl pyridine - Google Patents [patents.google.com]
- 4. US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine - Google Patents [patents.google.com]
